molecular formula C28H28N2O4 B4034986 N,N'-1,4-butanediylbis[2-(2-naphthyloxy)acetamide]

N,N'-1,4-butanediylbis[2-(2-naphthyloxy)acetamide]

Cat. No.: B4034986
M. Wt: 456.5 g/mol
InChI Key: JMXLFYCBSJNJGZ-UHFFFAOYSA-N
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Description

N,N'-1,4-butanediylbis[2-(2-naphthyloxy)acetamide] is a useful research compound. Its molecular formula is C28H28N2O4 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-1,4-butanediylbis[2-(2-naphthyloxy)acetamide] is 456.20490738 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-1,4-butanediylbis[2-(2-naphthyloxy)acetamide] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-1,4-butanediylbis[2-(2-naphthyloxy)acetamide] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Interaction Analysis

Research on compounds structurally similar to N,N'-1,4-butanediylbis[2-(2-naphthyloxy)acetamide] has focused on understanding their molecular interactions and structural stability. For instance, a study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide emphasized the significance of hydrogen bonding, stacking, and halogen bonding in stabilizing molecular structures. The research utilized techniques like Hirshfeld surface analysis and DFT calculations to investigate noncovalent interactions and the compound's stability, offering insights into the design of compounds with desirable properties (Gouda et al., 2022).

Sensing Applications

Naphthalene diimides (NDIs) and their derivatives have been extensively explored for their potential in sensing applications due to their high electron affinity and good charge carrier mobility. These properties make NDIs ideal candidates for organic electronics and sensing devices. A comprehensive review by Kobaisi et al. (2016) highlights the application of NDIs in supramolecular chemistry, sensors, and host-guest complexes, underlining their versatility and potential for innovative sensing solutions (Kobaisi et al., 2016).

Photophysical Properties for Environmental Sensing

A study on the photophysical properties of the plant growth regulator 2-(1-naphthyl) acetamide (NAD) in various solvents revealed insights into its environmental sensing capabilities. The research demonstrated how fluorescence quantum yield and lifetime vary with solvent type, potentially enabling the development of sensitive and selective probes for environmental monitoring (Da Silva et al., 2013).

Antioxidant and Free Radical Scavenging Activity

Derivatives of N,N'-1,4-butanediylbis[2-(2-naphthyloxy)acetamide] have been evaluated for their antioxidant and free radical scavenging activities. For example, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide was studied for its ability to scavenge free radicals, highlighting its potential as an antioxidant compound in therapeutic applications (Boudebbous et al., 2021).

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-[4-[(2-naphthalen-2-yloxyacetyl)amino]butyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c31-27(19-33-25-13-11-21-7-1-3-9-23(21)17-25)29-15-5-6-16-30-28(32)20-34-26-14-12-22-8-2-4-10-24(22)18-26/h1-4,7-14,17-18H,5-6,15-16,19-20H2,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXLFYCBSJNJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCCCNC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.